4-Ethoxybenzoic acid

Description

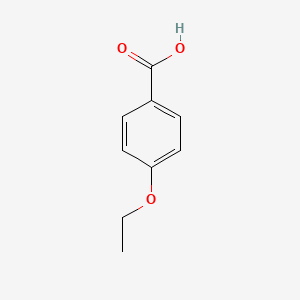

Structure

2D Structure

Properties

IUPAC Name |

4-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSGDXCJYVZFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060709 | |

| Record name | Benzoic acid, 4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-86-3 | |

| Record name | 4-Ethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ETHOXYBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZR23XEQ7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 4-Ethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxybenzoic acid, also known as p-ethoxybenzoic acid, is an aromatic carboxylic acid that serves as a versatile building block in various scientific disciplines.[1] Its structure, featuring an ethoxy group and a carboxylic acid moiety on a benzene (B151609) ring, imparts a unique combination of properties that make it a valuable intermediate in the synthesis of pharmaceuticals, liquid crystals, and other functional materials.[1][2][3] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its purification and characterization.

Chemical and Physical Properties

A summary of the key quantitative chemical and physical properties of this compound is presented in Table 1. This data is essential for predicting its behavior in chemical reactions, designing purification strategies, and understanding its pharmacokinetic profile in drug development.

Table 1: Quantitative Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | [1][4][5][6] |

| Molecular Weight | 166.17 g/mol | [4][5] |

| Melting Point | 197-199 °C | [2][4] |

| 195-201 °C | [1] | |

| 199.6 °C | [5] | |

| 200 °C | [7] | |

| Boiling Point | 291.2 °C (estimated) | [8][9] |

| 254.38 °C (rough estimate) | [10] | |

| Water Solubility | 583.1 mg/L at 25 °C (estimated) | [8] |

| Sparingly soluble | [3] | |

| pKa | 4.49 | [5][10] |

| LogP (o/w) | 2.390 (estimated) | [8] |

| 1.78350 | [9] | |

| Appearance | White crystalline powder/solid | [1][5] |

| Density | 1.166 g/cm³ | [9] |

| 1.1708 g/cm³ (rough estimate) | [10] | |

| Flash Point | 117.1 °C (estimated) | [8][9] |

| Refractive Index | 1.537 | [9] |

| 1.5500 (estimate) | [10] | |

| Vapor Pressure | 0.071 Pa at 25 °C | [10] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining key chemical properties of this compound. These protocols are based on standard organic chemistry laboratory techniques.

Determination of Melting Point

The melting point is a critical indicator of purity for a solid organic compound. A sharp melting point range close to the literature value suggests high purity.

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, attached to a thermometer.

-

Heating: The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point of 197-199 °C.[2][4][11]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa value is a measure of the acidity of a compound. Potentiometric titration is a precise method for its determination.

Methodology:

-

Solution Preparation: A standard solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic solvent like ethanol (B145695) or acetonitrile (B52724) to ensure solubility. A standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), is also prepared.

-

Titration Setup: A calibrated pH electrode is immersed in the this compound solution, which is continuously stirred.

-

Titration: The NaOH solution is added incrementally from a buret. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point). For this compound, the expected pKa is approximately 4.49.[5][10]

Determination of Aqueous Solubility

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of this compound in water.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is added to a known volume of deionized water (e.g., 10 mL) in a vial at a constant temperature (e.g., 25 °C).

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) for a sufficient period to ensure equilibrium is reached (typically several hours).

-

Observation and Filtration: The mixture is visually inspected for any undissolved solid. If the solid has completely dissolved, more is added until a saturated solution is formed. The saturated solution is then filtered to remove any excess solid.

-

Quantification (Optional): A known volume of the clear filtrate is taken, and the solvent is evaporated. The mass of the remaining solid is determined, allowing for the calculation of solubility in mg/L or mol/L. Based on literature, the estimated water solubility is around 583.1 mg/L at 25 °C.[8]

Logical Workflow for Purification and Characterization

The synthesis of this compound, like most organic preparations, yields a crude product that requires purification and subsequent characterization to confirm its identity and purity. The following diagram illustrates a typical workflow.

Caption: Workflow for the purification and characterization of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons (two doublets), and a singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon-13 NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons (with different chemical shifts due to the substituents), and the carbons of the ethoxy group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carbonyl group, C-O stretches, and aromatic C-H and C=C stretches.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of this compound (166.17 g/mol ), along with characteristic fragmentation patterns.[4][5]

Applications in Research and Development

This compound is a key intermediate in several areas:

-

Pharmaceuticals: It serves as a precursor for the synthesis of various active pharmaceutical ingredients.[1][3]

-

Liquid Crystals: Its rigid, rod-like structure makes it a valuable component in the synthesis of liquid crystal materials.[2]

-

Organic Synthesis: It is a versatile building block for the introduction of the 4-ethoxybenzoyl group into more complex molecules.[1]

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties of this compound, including quantitative data, experimental protocols for property determination, and a logical workflow for its purification and characterization. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important chemical compound.

References

- 1. byjus.com [byjus.com]

- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. pennwest.edu [pennwest.edu]

- 6. biotage.com [biotage.com]

- 7. physics.emu.edu.tr [physics.emu.edu.tr]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. m.youtube.com [m.youtube.com]

- 10. scribd.com [scribd.com]

- 11. quora.com [quora.com]

In-Depth Technical Guide: 4-Ethoxybenzoic Acid (CAS: 619-86-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxybenzoic acid, with the CAS registry number 619-86-3, is an aromatic carboxylic acid that serves as a versatile intermediate in various fields of chemical synthesis.[1] Structurally, it is a derivative of benzoic acid with an ethoxy group at the para-position. This substitution significantly influences its physicochemical properties and reactivity, making it a valuable building block in the synthesis of pharmaceuticals, liquid crystals, and other specialty chemicals.[2] Recent research has also highlighted its potential as an anti-biofilm agent, particularly against pathogenic bacteria such as Staphylococcus aureus, suggesting new avenues for its application in drug development.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and methods to evaluate its biological activity.

Physicochemical and Spectral Data

The key physicochemical and spectral properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 619-86-3 | |

| Molecular Formula | C₉H₁₀O₃ | |

| Molecular Weight | 166.17 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 197-199 °C | |

| Boiling Point | 291.2 °C (estimated) | No direct experimental value found |

| Solubility | Limited solubility in water; Soluble in organic solvents like ethanol (B145695) and ether. | [1] |

| pKa | 4.84 | No direct experimental value found |

Table 2: Spectral Data of this compound

| Technique | Key Data Points | Source |

| ¹H NMR | Signals corresponding to ethoxy group (triplet and quartet) and para-substituted aromatic protons (two doublets). | [3] |

| ¹³C NMR | Distinct signals for the ethoxy carbons, aromatic carbons, and the carboxylic acid carbon. | [3] |

| IR (Infrared) | Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching, and C-O stretching of the ether. | [3] |

| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight (166.17 g/mol ). | [3] |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from ethyl 4-hydroxybenzoate (B8730719), which is a two-step process involving etherification followed by hydrolysis.

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Materials:

-

Ethyl 4-hydroxybenzoate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Ethyl iodide (C₂H₅I)

-

Dimethylformamide (DMF), anhydrous

-

Ethanol (EtOH)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Deionized water

Procedure:

Step 1: Synthesis of Ethyl 4-ethoxybenzoate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-hydroxybenzoate (1 equivalent) in anhydrous DMF.

-

Add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add ethyl iodide (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 4-ethoxybenzoate.

Step 2: Hydrolysis to this compound

-

Dissolve the crude ethyl 4-ethoxybenzoate in ethanol.

-

Add a 2M aqueous solution of sodium hydroxide (2 equivalents).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and acidify with concentrated hydrochloric acid until the pH is approximately 2.

-

A white precipitate of this compound will form.

Purification by Recrystallization

Procedure:

-

Collect the crude this compound by vacuum filtration and wash with cold deionized water.

-

Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Slowly add hot deionized water until the solution becomes slightly turbid.

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture.

-

Dry the crystals under vacuum to obtain pure this compound.

Biological Activity: Anti-Biofilm Assay

This compound has been shown to inhibit biofilm formation by Staphylococcus aureus. The following protocol describes a crystal violet assay to quantify this inhibitory effect.

Experimental Workflow: Crystal Violet Anti-Biofilm Assay

Caption: Workflow for the Crystal Violet anti-biofilm assay.

Materials:

-

Staphylococcus aureus strain (e.g., ATCC 29213)

-

Tryptic Soy Broth (TSB)

-

This compound

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

95% Ethanol

-

Sterile 96-well flat-bottom microtiter plates

Procedure:

-

Prepare an overnight culture of S. aureus in TSB at 37°C.

-

Dilute the overnight culture 1:100 in fresh TSB.

-

Prepare serial dilutions of this compound in TSB in a 96-well plate. Include a vehicle control (solvent used to dissolve the compound) and a no-treatment control.

-

Add 100 µL of the diluted bacterial culture to each well containing 100 µL of the compound dilutions.

-

Incubate the plate at 37°C for 24 hours without shaking.

-

After incubation, gently discard the planktonic cells by inverting the plate.

-

Wash each well twice with 200 µL of sterile PBS to remove loosely attached cells.

-

Air dry the plate for 15-20 minutes.

-

Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

-

Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet.

-

Incubate for 10-15 minutes at room temperature with gentle shaking.

-

Transfer 150 µL of the ethanol-crystal violet solution to a new 96-well plate.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of biofilm inhibition is calculated as: [1 - (OD of treated well / OD of control well)] x 100%.

Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the direct interaction of this compound with eukaryotic signaling pathways. Research on structurally related compounds, such as 4-hydroxybenzoic acid, has shown interactions with pathways like the estrogen receptor α-dependent signaling pathway. However, the ethoxy substitution in this compound significantly alters its electronic and steric properties, and therefore, its biological targets and effects on signaling cascades may differ. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound in mammalian cells, which would be crucial for its development as a therapeutic agent.

Conclusion

This compound is a compound of significant interest with established applications as a chemical intermediate and emerging potential in the field of antimicrobial research. This guide has provided a detailed overview of its properties and practical, step-by-step protocols for its synthesis, purification, and the evaluation of its anti-biofilm activity. While its mechanism of action at the molecular level in eukaryotic systems remains to be fully elucidated, the information presented here serves as a valuable resource for researchers and professionals engaged in the study and application of this versatile molecule.

References

An In-depth Technical Guide to the Physical Constants of p-Ethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical constants of p-ethoxybenzoic acid, a compound of interest in pharmaceutical and materials science. This document outlines standard experimental protocols for the determination of these properties and presents the data in a clear, tabular format for ease of reference and comparison.

Core Physical and Chemical Properties

p-Ethoxybenzoic acid, also known as 4-ethoxybenzoic acid, is a white crystalline solid.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [1][2][3] |

| Molecular Weight | 166.17 g/mol | [2][4][5] |

| CAS Number | 619-86-3 | [1][2] |

| Appearance | White crystalline powder/solid | [1][2] |

| Melting Point | 197-201 °C | [1][3][6][7] |

| Boiling Point | ~291.2 °C (estimated) | [3][8] |

| Density | ~1.17 g/cm³ (rough estimate) | [6][9] |

| pKa | 4.49 | [2][6] |

| LogP (o/w) | 2.39 | [6][8] |

Solubility Profile

The solubility of p-ethoxybenzoic acid is a critical parameter for its application in various fields.

| Solvent | Solubility | Reference |

| Water | 583 mg/L at 25 °C (estimated) | [6][8] |

| Hot Methanol | Almost transparent | [6][9] |

| Alcohol | Soluble | [6] |

| Ether | Soluble | [6] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quality control of p-ethoxybenzoic acid.

| Technique | Key Features | Reference |

| ¹H NMR | Spectra available | [10][11] |

| ¹³C NMR | Spectra available | [12][13] |

| FTIR | Spectra available | [4][12] |

| UV-Vis | Spectra available | [12][13] |

| Mass Spectrometry | Spectra available | [4][12][14][15] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical constants of p-ethoxybenzoic acid.

Determination of Melting Point

The melting point of p-ethoxybenzoic acid can be determined using the capillary method with a melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry p-ethoxybenzoic acid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 2 °C/min).

-

Observation: The temperature at which the substance first begins to melt and the temperature at which the last crystal melts are recorded as the melting point range. For a pure compound like p-ethoxybenzoic acid, this range should be narrow.

Determination of Boiling Point

As p-ethoxybenzoic acid is a solid at room temperature with a high boiling point, its boiling point is typically estimated or determined under reduced pressure. A standard method for organic compounds is the Siwoloboff method.

Protocol:

-

Sample Preparation: A small amount of p-ethoxybenzoic acid is placed in a fusion tube. A sealed capillary tube is inverted and placed inside the fusion tube.

-

Heating: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., paraffin (B1166041) oil).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Determination of Density

The density of solid p-ethoxybenzoic acid can be determined by the gas pycnometry method.

Protocol:

-

Sample Preparation: A known mass of p-ethoxybenzoic acid is placed in the sample chamber of a gas pycnometer.

-

Measurement: The chamber is filled with an inert gas (e.g., helium) to a known pressure. The gas is then allowed to expand into a reference chamber of known volume.

-

Calculation: By measuring the pressure change, the volume of the solid sample can be determined using the ideal gas law. The density is then calculated by dividing the mass of the sample by its volume.

Determination of Solubility

The solubility of p-ethoxybenzoic acid in various solvents can be determined by preparing a saturated solution and measuring the concentration of the dissolved solid.

Protocol:

-

Saturated Solution Preparation: An excess amount of p-ethoxybenzoic acid is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Analysis: The undissolved solid is removed by filtration or centrifugation. The concentration of p-ethoxybenzoic acid in the clear supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, against a calibration curve.

Determination of pKa

The acid dissociation constant (pKa) of p-ethoxybenzoic acid can be determined by potentiometric titration.

Protocol:

-

Solution Preparation: A known concentration of p-ethoxybenzoic acid is dissolved in a suitable solvent mixture (e.g., water-acetonitrile).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is monitored using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.

Experimental Workflow Visualization

The logical flow for the experimental determination of the physical constants of p-ethoxybenzoic acid is outlined in the diagram below.

Caption: A logical workflow for the determination of physical constants.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. asianpubs.org [asianpubs.org]

- 5. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. quora.com [quora.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. asianpubs.org [asianpubs.org]

- 10. rsc.org [rsc.org]

- 11. This compound(619-86-3) 1H NMR spectrum [chemicalbook.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Benzoic acid, 4-ethoxy- [webbook.nist.gov]

4-Ethoxybenzoic acid molecular structure and weight.

An In-depth Technical Guide to 4-Ethoxybenzoic Acid: Molecular Structure and Properties

This guide provides a comprehensive overview of this compound, a versatile aromatic carboxylic acid. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The document details the compound's molecular structure, physicochemical properties, and provides a representative analytical protocol.

Molecular Structure and Identification

This compound, also known as p-ethoxybenzoic acid, is an organic compound characterized by a benzene (B151609) ring substituted with a carboxylic acid group and an ethoxy group at the para (1,4) position.[1][2] This structure makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals, liquid crystals, and specialty polymers.[2][3] The ethoxy group enhances its solubility and reactivity compared to unsubstituted benzoic acid.[2]

Chemical Structure:

The structure consists of a central benzene ring. A carboxyl group (-COOH) is attached to the first carbon, and an ethoxy group (-OCH2CH3) is attached to the fourth carbon.

Canonical SMILES: CCOC1=CC=C(C=C1)C(=O)O[1][4] InChI Key: SHSGDXCJYVZFTP-UHFFFAOYSA-N[1]

Physicochemical and Pharmacological Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₃ | [2][5] |

| Molecular Weight | 166.17 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder | [1][2][3] |

| Melting Point | 197-199 °C (lit.) | [3] |

| Purity | ≥ 99% (HPLC), >98.0% (GC)(T) | [2][5] |

| CAS Number | 619-86-3 | [1][2][5] |

| PubChem CID | 12093 | [1][2] |

| EC Number | 210-616-3 | [1] |

| MDL Number | MFCD00002545 | [2] |

Experimental Protocols: Analytical Method

While specific synthetic preparations can vary, the analysis of this compound is crucial for purity and quantification. High-Performance Liquid Chromatography (HPLC) is a common and effective method. The following is a representative protocol adapted from methodologies for similar aromatic carboxylic acids.[6]

Objective: To determine the purity of a this compound sample using HPLC with UV detection.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: Acetonitrile (B52724) and water (with 0.1% phosphoric acid), in an appropriate ratio (e.g., 60:40 v/v).

-

Solvent for sample preparation: Acetonitrile or Methanol (HPLC grade).

-

This compound reference standard.

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the test sample in the solvent to achieve a concentration within the range of the working standards.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic elution with a filtered and degassed mixture of acetonitrile and acidified water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector Wavelength: Set to the maximum absorbance wavelength (λmax) of this compound, determined by a UV scan.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration and purity based on the peak area and the calibration curve.

Visualization of Molecular Relationships

The following diagram illustrates the key structural components of the this compound molecule.

References

A Technical Guide to the Physicochemical Properties of 4-Ethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 4-Ethoxybenzoic acid, complete with experimental protocols for their determination. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and materials science.

Core Physicochemical Data

This compound is a white crystalline solid that is soluble in water.[1] Its key physical properties are summarized in the table below, providing a ready reference for laboratory applications.

| Property | Value | Source(s) |

| Melting Point | 197-199 °C | [1][2][3][4] |

| Boiling Point | ~291.2 °C (estimated) | [5][6] |

| Molecular Formula | C₉H₁₀O₃ | [7] |

| Molecular Weight | 166.17 g/mol | [7] |

| CAS Number | 619-86-3 | [2][7] |

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following sections detail standardized methodologies for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range. The following capillary method is a common and reliable technique for determining the melting point of this compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor. The capillary is positioned adjacent to the thermometer bulb to ensure accurate temperature reading.

-

Heating: The apparatus is heated gradually, with the rate of temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal disappears (the completion of melting) are recorded. This range is reported as the melting point. A narrow melting range is indicative of a high degree of purity.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For accurate determination, especially for compounds that can decompose at high temperatures, distillation or reflux methods are preferred.

Methodology (Distillation Method):

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask. A small quantity (e.g., 5-10 mL) of molten this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.

-

Temperature Reading: The thermometer should be positioned so that the top of the bulb is level with the side arm of the distillation head. The temperature will rise and then stabilize. The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point.

-

Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent. If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Applications and Biological Significance

This compound serves as a versatile intermediate in various fields. It is a key component in the synthesis of liquid crystals and has been investigated for its potential in pharmaceutical applications, including the development of anti-inflammatory and analgesic agents.[5]

A notable area of research is its activity as an anti-biofilm agent. Studies have shown that this compound can inhibit the formation of biofilms by the bacterium Staphylococcus aureus and enhance the efficacy of antibiotics like vancomycin (B549263) against established biofilms.[4] The proposed mechanism involves the alteration of cell membrane hydrophobicity, which in turn hinders the initial attachment of bacteria to surfaces, a critical step in biofilm formation.[4]

Below is a diagram illustrating the proposed workflow of this compound's anti-biofilm activity.

Caption: Workflow of this compound's Anti-Biofilm Mechanism.

References

- 1. This compound | 619-86-3 [chemicalbook.com]

- 2. This compound | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. CN103553909A - Method for synthesizing o-ethoxybenzoic acid from salicylic acid and acetone - Google Patents [patents.google.com]

- 7. scbt.com [scbt.com]

The Solubility Profile of 4-Ethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-ethoxybenzoic acid in aqueous and organic solvents. Understanding the solubility characteristics of this compound is essential for its application in pharmaceutical research, chemical synthesis, and formulation development. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

Table 1: Quantitative Aqueous Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/L) | Citation |

| Water | 25 | 583.1 (estimated) | [1] |

Qualitative Solubility Data

Qualitative assessments of this compound's solubility in various solvents have been reported. This information is valuable for solvent selection in synthesis, purification, and formulation processes.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility Description | Citation |

| Water | Soluble | [2] |

| Hot Methanol | Almost transparent | [3] |

| Ethanol | Soluble | [4] |

| Ether | Soluble | [4] |

Experimental Protocol for Solubility Determination

The following section details a generalized experimental methodology for determining the equilibrium solubility of this compound. This protocol is based on the widely used and accepted shake-flask method, which is suitable for determining the solubility of crystalline compounds like this compound in various solvents.

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

Solute: High-purity this compound (>99%)

-

Solvents: Analytical or HPLC grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate)

-

Apparatus:

-

Analytical balance (accuracy ±0.1 mg)

-

Thermostatic shaker or water bath with precise temperature control (±0.1 K)

-

Sealed glass vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF, depending on solvent compatibility)

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric setup (drying oven).

-

Procedure: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

-

Equilibration:

-

Place the sealed vials in a thermostatic shaker set to the desired temperature.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is recommended to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[5]

-

-

Sample Separation:

-

After equilibration, let the vials stand undisturbed at the experimental temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample from the clear supernatant.

-

Immediately filter the sample using a syringe filter that has been pre-warmed to the experimental temperature to prevent precipitation of the solute. Alternatively, the sample can be centrifuged, and the supernatant carefully collected.

-

-

Analysis of Solute Concentration:

-

The concentration of this compound in the saturated solution can be determined using one of the following methods:

a) Gravimetric Method:

-

Accurately weigh a clean, dry vial.

-

Transfer a known volume or mass of the filtered saturated solution into the weighed vial.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the dried solute is achieved.

-

Calculate the mass of the dissolved this compound and the mass of the solvent to determine the solubility (e.g., in g/100g of solvent or mg/L).

b) High-Performance Liquid Chromatography (HPLC) Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent.

-

Inject the diluted sample into the HPLC system and determine the peak area.

-

Calculate the concentration of this compound in the saturated solution using the calibration curve and accounting for the dilution factor. A typical HPLC method for benzoic acid derivatives would involve a C18 column and a mobile phase of acetonitrile (B52724) and water with an acidic modifier, with UV detection around 254 nm.[6]

-

Experimental Workflow Visualization

The logical steps involved in the determination of the solubility of this compound using the shake-flask method are illustrated in the diagram below.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

References

Spectroscopic Analysis of 4-Ethoxybenzoic Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-Ethoxybenzoic acid, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and liquid crystals. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (C9H10O3, Molecular Weight: 166.17 g/mol ).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.5 (approx.) | Singlet (broad) | 1H | -COOH |

| 7.9 - 8.1 | Doublet | 2H | Ar-H ortho to -COOH |

| 6.9 - 7.1 | Doublet | 2H | Ar-H ortho to -OCH2CH3 |

| 4.1 | Quartet | 2H | -OCH2CH3 |

| 1.4 | Triplet | 3H | -OCH2CH3 |

Data sourced from publicly available spectral databases. Specific shifts may vary slightly depending on the solvent and instrument.[2]

¹³C NMR Spectrum

| Chemical Shift (δ) ppm | Assignment |

| 167.8 | -COOH |

| 163.5 | Ar-C para to -COOH |

| 132.0 | Ar-C ortho to -COOH |

| 123.0 | Ar-C ipso to -COOH |

| 114.5 | Ar-C ortho to -OCH2CH3 |

| 63.8 | -OCH2CH3 |

| 14.7 | -OCH2CH3 |

Data sourced from publicly available spectral databases. Specific shifts may vary slightly depending on the solvent and instrument.[3]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2980, 2940 | Medium | C-H stretch (Aliphatic) |

| 1680 | Strong | C=O stretch (Carboxylic Acid) |

| 1605, 1575, 1510 | Strong to Medium | C=C stretch (Aromatic) |

| 1250 | Strong | C-O stretch (Ether and Acid) |

| 1170 | Strong | C-O stretch (Ether) |

Data represents typical values and may vary based on the sampling method (e.g., KBr pellet, Nujol mull).[4]

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 166 | High | [M]⁺ (Molecular Ion) |

| 138 | High | [M - C2H4]⁺ |

| 121 | Base Peak | [M - OC2H5]⁺ |

| 93 | Medium | [M - COOH - C2H4]⁺ |

| 65 | Medium | [C5H5]⁺ |

Fragmentation pattern obtained via Electron Ionization (EI).[1][5]

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for obtaining and interpreting spectroscopic data for a solid organic compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Materials:

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))[9]

-

NMR tube (5 mm diameter)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh the this compound and transfer it to a clean, dry vial.[7]

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7]

-

Use a vortex mixer to ensure the sample is completely dissolved. If necessary, gentle heating or sonication can be applied.

-

Transfer the solution into a clean NMR tube using a pipette, ensuring no solid particles are transferred.[6]

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[7]

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[7]

-

Acquire the ¹H spectrum. Standard parameters include a 30-45 degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For the ¹³C spectrum, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.[8]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[9]

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Method: KBr Pellet

Materials:

-

This compound (1-2 mg)

-

Potassium bromide (KBr), IR grade (approx. 200 mg)

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Sample Preparation:

-

Thoroughly grind the KBr in an agate mortar to a fine powder.

-

Add the this compound to the mortar and mix with the KBr.

-

Grind the mixture until it is a homogeneous, fine powder.

-

-

Pellet Formation:

-

Transfer a portion of the mixture to the pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Electron Ionization (EI)

Materials:

-

This compound (a small, pure sample)

-

Volatile solvent (e.g., methanol, dichloromethane) if using a direct insertion probe with a solution.

Procedure:

-

Sample Introduction:

-

Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent and inject it into the instrument.

-

-

Ionization:

-

The sample is vaporized in the ion source.

-

A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules, causing the ejection of an electron to form a molecular ion ([M]⁺) and various fragment ions.[10]

-

-

Mass Analysis:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).[11]

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Processing:

References

- 1. Benzoic acid, 4-ethoxy- [webbook.nist.gov]

- 2. This compound(619-86-3) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound(619-86-3) IR Spectrum [chemicalbook.com]

- 5. This compound(619-86-3) MS spectrum [chemicalbook.com]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

4-Ethoxybenzoic Acid: A Technical Guide on Its Origins and Bioactivity

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: 4-Ethoxybenzoic acid, a derivative of benzoic acid, has garnered attention for its significant biological activities, particularly as an anti-biofilm agent. While its natural occurrence is limited, its synthetic accessibility and therapeutic potential make it a subject of interest in drug development. This technical guide provides a comprehensive overview of this compound, focusing on its reported natural source, synthesis, and its well-documented biological effects, with a particular emphasis on its mechanism of action against bacterial biofilms.

Natural Occurrence: A Singular Report

The natural sourcing of this compound is not widespread, with its presence having been reported in a single plant species, Stellera chamaejasme[1]. This perennial plant is used in traditional Chinese medicine[2][3]. However, detailed studies on the chemical constituents of Stellera chamaejasme predominantly highlight other classes of compounds, such as flavonoids, coumarins, lignans, and diterpenoids[2][3][4][5]. Currently, there is a lack of quantitative data regarding the concentration of this compound within this plant, and no detailed protocols for its isolation from this natural source have been published. The limited information on its natural occurrence suggests that it is not a common phytochemical.

Synthesis of this compound

Given the scarcity of this compound in nature, chemical synthesis is the primary method for its production. It serves as a building block in organic synthesis for pharmaceuticals, dyes, and fragrances[6]. A common synthetic route involves the Williamson ether synthesis, where a salt of 4-hydroxybenzoic acid is reacted with an ethylating agent.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol for the synthesis of this compound:

-

Deprotonation of 4-hydroxybenzoic acid: 4-hydroxybenzoic acid is dissolved in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF). A base, typically a strong base like sodium hydroxide (B78521) or potassium carbonate, is added to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide salt.

-

Etherification: An ethylating agent, such as ethyl iodide or diethyl sulfate, is added to the reaction mixture. The phenoxide ion acts as a nucleophile, displacing the leaving group on the ethylating agent to form the ether linkage.

-

Reaction Monitoring and Work-up: The reaction is typically heated and monitored for completion using techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated. This often involves acidification to precipitate the carboxylic acid, followed by filtration.

-

Purification: The crude this compound is then purified, commonly by recrystallization from a suitable solvent system, to yield a white crystalline solid[6].

Biological Activity and Therapeutic Potential

This compound has demonstrated notable biological activities, with its anti-biofilm properties against Staphylococcus aureus being the most extensively studied[7][8].

Anti-Biofilm Activity Against Staphylococcus aureus

Staphylococcus aureus is a major human pathogen known for its ability to form biofilms, which are communities of bacteria encased in a self-produced matrix. These biofilms are notoriously resistant to antibiotics and host immune responses, leading to persistent and difficult-to-treat infections[9]. This compound has emerged as a promising agent that can inhibit the formation of S. aureus biofilms and increase their susceptibility to conventional antibiotics[7].

Key findings on its anti-biofilm activity include:

-

Inhibition of biofilm formation by up to 87% with minimal impact on the viability of stationary-phase bacterial cells[7].

-

A synergistic effect when used in combination with vancomycin (B549263), leading to an up to 85% decrease in the viability of cells within established biofilms compared to vancomycin alone[7].

-

Alteration of bacterial cell membrane hydrophobicity, which is a potential mechanism for preventing biofilm formation[7].

-

Disruption of the normal progression of biofilm development, specifically inhibiting the multiplication phase and delaying the onset of the exodus phase[8].

-

Downregulation of key genes involved in biofilm formation and maturation, including atl, agrA, and saeR[8].

Quantitative Data on Biological Activity

| Biological Activity | Target Organism/Cell Line | Effective Concentration/Result | Reference(s) |

| Anti-biofilm | Staphylococcus aureus | Up to 87% inhibition of biofilm formation | [7] |

| Synergistic Effect | Staphylococcus aureus biofilm | Up to 85% decrease in cell viability with vancomycin | [7] |

| Alteration of Cell Surface | Staphylococcus aureus | Decrease in hydrophobic cells from 78% to 49% | [7] |

| Biofilm Structure | Staphylococcus aureus | Reduction in biofilm height (57%) and biovolume (73%) during multiplication phase | [8] |

Signaling Pathways and Mechanisms of Action

The anti-biofilm activity of this compound against S. aureus is linked to its ability to interfere with key regulatory systems that control biofilm development.

Logical Flow of this compound's Anti-Biofilm Action

Experimental Workflow for Assessing Anti-Biofilm Activity

The following diagram outlines a typical experimental workflow to evaluate the anti-biofilm properties of a compound like this compound.

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a potential therapeutic agent, particularly in combating antibiotic-resistant biofilm infections. While its natural origins appear to be limited, its straightforward synthesis and potent biological activity make it an attractive lead compound. Future research should focus on elucidating its precise molecular targets, exploring its efficacy in in vivo infection models, and conducting structure-activity relationship studies to optimize its anti-biofilm and synergistic properties. A deeper understanding of its interaction with bacterial signaling and regulatory networks will be crucial for its development as a novel anti-infective therapy.

References

- 1. This compound | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. [Chemical constituents of Stellera chamaejasme L] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. This compound inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound interferes with the spatiotemporal dynamics of Saphylococcus aureus ATCC 6538 biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Synonyms for 4-Ethoxybenzoic acid such as p-Ethoxybenzoic acid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethoxybenzoic acid, a versatile aromatic carboxylic acid. The document details its chemical identity, physical properties, and synonyms. It also presents detailed experimental protocols for its synthesis and common derivatives, and explores its role in the development of novel materials and therapeutics, with a particular focus on its anti-biofilm activity.

Chemical Identity and Synonyms

This compound is a white crystalline solid. It is a derivative of benzoic acid with an ethoxy group substituted at the para position. This substitution enhances its lipophilicity compared to its parent compound, 4-hydroxybenzoic acid.

Table 1: Synonyms and Chemical Identifiers for this compound

| Category | Identifier |

| Common Names | This compound, p-Ethoxybenzoic acid, para-Ethoxybenzoic acid |

| Systematic Name | This compound |

| CAS Number | 619-86-3 |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C9H10O3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H,10,11) |

| InChIKey | SHSGDXCJYVZFTP-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C(=O)O |

| PubChem CID | 12093 |

| EC Number | 210-616-3 |

| UNII | TZR23XEQ7W |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various fields, from materials science to pharmacology.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | White crystalline powder |

| Melting Point | 197-199 °C |

| Boiling Point | 291.2 °C at 760 mmHg |

| Flash Point | 117.1 °C |

| Density | 1.166 g/cm³ |

| Solubility | Sparingly soluble in water; soluble in ethanol (B145695), ether, and chloroform. |

Experimental Protocols

This compound is a valuable building block in organic synthesis. The following protocols provide detailed methodologies for its synthesis and a common derivatization reaction.

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 4-hydroxybenzoic acid and an ethylating agent, a classic example of the Williamson ether synthesis.

Materials:

-

4-hydroxybenzoic acid

-

Ethyl iodide or diethyl sulfate (B86663)

-

Sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃)

-

Ethanol (as solvent)

-

Hydrochloric acid (HCl) for acidification

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzoic acid in ethanol.

-

Add a stoichiometric equivalent of sodium hydroxide to deprotonate the phenolic hydroxyl group, forming the sodium phenoxide.

-

To the stirred solution, add a slight excess of ethyl iodide or diethyl sulfate dropwise.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the this compound.

-

Collect the crude product by vacuum filtration and wash with cold water to remove inorganic salts.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

-

Dry the purified crystals in a vacuum oven.

Esterification of this compound

This protocol details the Fischer esterification of this compound to form ethyl 4-ethoxybenzoate, a common derivative used in various applications.

Materials:

-

This compound

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄) as a catalyst

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound in a large excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the mixture to reflux for several hours. The reaction can be monitored by TLC.

-

Once the reaction is complete, cool the mixture and remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 4-ethoxybenzoate.

-

The crude ester can be further purified by distillation or column chromatography.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a range of valuable compounds.

Liquid Crystal Synthesis

4-Alkoxybenzoic acids, including this compound, are fundamental building blocks in the synthesis of thermotropic liquid crystals.[1] The rigid benzoic acid core, combined with the flexible alkoxy chain, promotes the formation of mesophases.[2] These molecules can form hydrogen-bonded dimers, which self-assemble into the ordered structures characteristic of liquid crystals.[1] By varying the length of the alkoxy chain, the properties of the resulting liquid crystal, such as the transition temperatures and the type of mesophase, can be fine-tuned.[2]

Pharmaceutical and Drug Development

This compound and its derivatives are of significant interest in medicinal chemistry. They are used as intermediates in the synthesis of various pharmaceuticals, including potential anti-inflammatory and analgesic agents.[3] A particularly promising area of research is the investigation of this compound's antimicrobial properties.

Anti-Biofilm Activity of this compound

Recent studies have highlighted the potential of this compound as an anti-biofilm agent, particularly against Staphylococcus aureus, a pathogen known for its ability to form resilient biofilms that contribute to chronic infections and antibiotic resistance.[3][4]

Mechanism of Action

This compound has been shown to inhibit the formation of S. aureus biofilms at concentrations that do not significantly impact bacterial growth.[3] This suggests an anti-virulence mechanism rather than a direct bactericidal effect. The proposed mechanism involves the alteration of the bacterial cell surface hydrophobicity.[3] By decreasing the hydrophobicity of the cell membrane, this compound interferes with the initial attachment of the bacteria to surfaces, a critical step in biofilm formation.[3]

Furthermore, studies have shown that this compound can downregulate the expression of genes involved in biofilm development.[4] Specifically, it has been observed to interfere with the multiplication and maturation phases of biofilm formation and delay the onset of the exodus phase.[4] This is associated with the downregulation of key genes such as atl, agrA, and saeR.[4]

Figure 1. Mechanism of this compound's Anti-Biofilm Activity.

Synergistic Effects with Antibiotics

Importantly, this compound has been found to act synergistically with the antibiotic vancomycin.[3] Combination treatment has been shown to significantly decrease the viability of cells within established S. aureus biofilms compared to treatment with vancomycin alone.[3] This suggests that this compound could be a valuable adjuvant therapy to enhance the efficacy of existing antibiotics against biofilm-related infections.

Conclusion

This compound is a chemical compound with a well-established role as a versatile intermediate in the synthesis of liquid crystals and pharmaceuticals. Emerging research has now unveiled its potential as a novel anti-biofilm agent, offering a promising new avenue for combating antibiotic-resistant bacterial infections. Its mechanism of action, which involves the disruption of biofilm formation and a synergistic effect with conventional antibiotics, makes it a compelling candidate for further investigation and development in the field of antimicrobial therapies. This guide provides researchers and drug development professionals with a solid foundation of its chemical properties, synthesis, and biological activities to facilitate future innovation.

References

- 1. Synthesis and characterization of self-assembled liquid crystals: p-alkoxybenzoic acids – Hartley Group [hartleygroup.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound interferes with the spatiotemporal dynamics of Saphylococcus aureus ATCC 6538 biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 4-Ethoxybenzoic Acid

This guide provides comprehensive safety and hazard information for 4-Ethoxybenzoic acid (CAS No. 619-86-3), tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as an irritant.[1] While some safety data sheets (SDS) state it is not considered hazardous under the 2012 OSHA Hazard Communication Standard, others provide GHS classifications indicating potential hazards upon exposure.[1][2] It is prudent to handle this chemical with care, assuming it to be hazardous.

GHS Hazard Classification

| Hazard Class | Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][3] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][4] |

| Hazardous to the Aquatic Environment, Chronic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects. |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [1][5] |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | White to light yellow solid powder/crystal.[2][6][7] | N/A |

| Melting Point | 197-199 °C | [2] |

| Boiling Point | No data available. | [2] |

| Solubility | Water: 583 mg/L at 25°C. | [7] |

| log Pow | 2.39 | [2][7] |

| Storage Class | 11 - Combustible Solids |

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure risk.

Engineering Controls:

-

Work in a well-ventilated area.[2]

-

Use a chemical fume hood, especially when handling the powder or when dust generation is likely.[8][9]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10]

Handling Procedures:

-

Avoid all personal contact, including inhalation of dust.[9][11]

-

Wear appropriate personal protective equipment (PPE).[3]

-

Wash hands and face thoroughly after handling.[3]

-

Avoid dust formation.[12]

-

Keep the substance away from heat and sources of ignition.[2]

Storage Conditions:

Caption: Workflow for Safe Handling of this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

| PPE Category | Recommended Equipment | Specifications & Remarks |

| Eye/Face Protection | Safety glasses with side-shields or goggles.[3][10] | Must conform to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required in situations with a higher risk of splashing or dust generation.[3][12] |

| Hand Protection | Chemical-resistant gloves.[3][10] | Nitrile or neoprene gloves are suitable. Gloves must be inspected prior to use and disposed of properly after use.[10][12] |

| Body Protection | Laboratory coat or chemical apron.[8][9][10] | Standard cotton lab coats are generally sufficient. Ensure clothing provides full coverage. |

| Respiratory Protection | Dust mask or respirator.[8][10] | A NIOSH-approved N95 (US) or P2/P3 (EU) dust mask is recommended, especially if ventilation is inadequate or dust is generated.[10] |

First-Aid and Emergency Procedures

Immediate and appropriate response to exposure or spills is critical.

First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2][5][8] Remove contact lenses if present and easy to do.[3] Seek medical attention if irritation persists.[3]

-

Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][5][9] Get medical aid if irritation develops or persists.[8][9]

-

Inhalation: Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[2][5][9] If symptoms appear, get medical attention.[3][9]

-

Ingestion: Clean mouth with water.[2][5] Do NOT induce vomiting.[13] Call a physician or poison control center for medical attention.[10]

Accidental Release Measures (Spills):

-

Minor Spills: Wear appropriate PPE.[10] Gently sweep or vacuum up the spilled solid, avoiding dust generation.[8][9][10] Place the material into a suitable, labeled container for disposal.[8][9]

-

Major Spills: Evacuate the area.[11] Alert personnel and contact your institution's environmental health and safety office.[11][14] Prevent the product from entering drains.[3]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[5][8]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[2][8]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[2][5]

Caption: First-Aid Decision Pathway for this compound Exposure.

Stability and Reactivity

| Parameter | Description |

| Chemical Stability | Stable under recommended storage conditions.[12] |

| Incompatible Materials | Strong oxidizing agents.[2][12] |

| Hazardous Decomposition Products | Under fire conditions, may produce carbon monoxide (CO) and carbon dioxide (CO₂).[2][8] |

| Hazardous Reactions | No data available, but hazardous reactions are not expected under normal conditions.[12] |

Toxicological and Ecological Information

Toxicological Information: The toxicological properties of this compound have not been fully investigated.[2][8] The primary known hazards are irritation to the skin, eyes, and potentially the respiratory tract.[1][8] No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[12]

Ecological Information: Ecotoxicity data is limited. It is advised not to empty the substance into drains.[2] The partition coefficient (log Pow) of 2.39 suggests a potential for bioaccumulation.[2][7] One classification indicates it is harmful to aquatic life with long-lasting effects.

References

- 1. This compound | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chemical-label.com [chemical-label.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound | 619-86-3 [chemicalbook.com]

- 7. This compound CAS#: 619-86-3 [m.chemicalbook.com]

- 8. This compound(619-86-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. This compound(619-86-3)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]